Kelatorphan is a potent inhibitor of enkephalin-degrading enzymes, specifically designed to enhance the bioactivity of endogenous opioid peptides. It is classified as a bidentate compound, which means it can bind to metal ions through two sites, making it effective in inhibiting various metallopeptidases that degrade enkephalins. The compound has garnered attention for its potential therapeutic applications in pain management and neuroprotection.
Kelatorphan was first synthesized as part of research aimed at developing inhibitors for enkephalin-degrading enzymes. It is derived from the amino acid structure and is classified under the category of synthetic peptide analogs that target enzyme inhibition. The compound's full chemical name is N-[(R)-3-(N-hydroxy)-carboxamido-2-benzylpropanoyl]-L-alanine, highlighting its complex structure that contributes to its biological activity .
The synthesis of Kelatorphan has been described in several studies, with a concise asymmetric synthesis completed in seven steps starting from commercially available hydrocinnamyl chloride. This method emphasizes efficiency and practicality in producing the compound for research purposes . The key steps involve:
Kelatorphan possesses a complex molecular structure characterized by multiple functional groups that facilitate its interaction with target enzymes. The key features of its structure include:
The molecular formula of Kelatorphan is C₁₄H₁₈N₂O₅, and its molecular weight is approximately 302.30 g/mol .
Kelatorphan acts primarily through competitive inhibition of enkephalin-degrading enzymes such as puromycin-sensitive aminopeptidase and aminopeptidase N. The following reactions are notable:
The mechanism by which Kelatorphan enhances enkephalin levels involves several steps:
Kelatorphan exhibits several physical and chemical properties relevant to its function:
These properties contribute to Kelatorphan's suitability for use in pharmacological studies and potential clinical applications .
Kelatorphan has significant potential in various scientific fields:
Classification: Kelatorphan belongs to the class of hydroxamic acid-containing pseudopeptides, characterized by their ability to chelate zinc ions within the active sites of metallopeptidases. It acts as a potent, broad-spectrum inhibitor of enkephalin-degrading enzymes, including neutral endopeptidase (NEP), aminopeptidase N (APN), dipeptidyl peptidase III (DPP3), and angiotensin-converting enzyme (ACE) [1] [3].
Table 1: Structural and Physicochemical Properties of Kelatorphan
Property | Value |
---|---|
Molecular Weight | 294.30 g/mol |
Hydrogen Bond Donors | 4 |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 7 |
Topological Polar Surface Area | 115.73 Ų |
XLogP | 0.08 (indicating high hydrophilicity) |
CAS Registry Number | 92175-57-0 |
The pharmacophore of kelatorphan comprises three key elements:
Kelatorphan emerged from systematic efforts to develop "bidentate" inhibitors that simultaneously target multiple enkephalin-degrading enzymes:
Kelatorphan exerts effects by inhibiting four key enkephalin-degrading enzymes:
Table 2: Enzyme Targets and Inhibitory Mechanisms of Kelatorphan
Enzyme | Abbreviation | Role in Enkephalin Degradation | Inhibition Mechanism |
---|---|---|---|
Neutral Endopeptidase | NEP | Cleaves Gly³-Phe⁴ bond of enkephalins | Zinc chelation via hydroxamic acid |
Aminopeptidase N | APN | Cleaves Tyr¹-Gly² bond | Competitive blockade of substrate pocket |
Dipeptidyl Peptidase III | DPP3 | Hydrolyzes N-terminal dipeptides | Steric hindrance by benzyl group |
Angiotensin-Converting Enzyme | ACE | Secondary enkephalin cleavage | Not fully characterized |
Key Modulatory Effects:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0